Piperazinomycin

Description

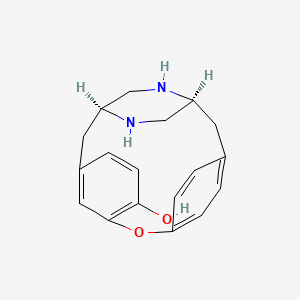

Structure

2D Structure

3D Structure

Properties

CAS No. |

83858-82-6 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(3S,6S)-13-oxa-4,20-diazatetracyclo[12.2.2.23,6.18,12]henicosa-1(16),8(19),9,11,14,17-hexaen-11-ol |

InChI |

InChI=1S/C18H20N2O2/c21-17-6-3-13-8-15-11-19-14(10-20-15)7-12-1-4-16(5-2-12)22-18(17)9-13/h1-6,9,14-15,19-21H,7-8,10-11H2/t14-,15-/m0/s1 |

InChI Key |

UOLONRFQMXQQFB-GJZGRUSLSA-N |

Isomeric SMILES |

C1[C@H]2CN[C@@H](CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2 |

Canonical SMILES |

C1C2CNC(CC3=CC(=C(C=C3)O)OC4=CC=C1C=C4)CN2 |

Synonyms |

piperazinomycin |

Origin of Product |

United States |

Foundational & Exploratory

Piperazinomycin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of piperazinomycin, an antifungal antibiotic produced by the actinomycete Streptoverticillium olivoreticuli. All data is derived from the seminal work of Tamai et al. (1982) unless otherwise specified.

Data Presentation

The following tables summarize the key quantitative data regarding the fermentation, isolation, and characterization of this compound.

Table 1: Fermentation and Isolation of this compound

| Parameter | Value | Reference |

|---|---|---|

| Producing Organism | Streptoverticillium olivoreticuli subsp. neoenacticus | |

| Fermentation Method | Cultured broth | |

| Extraction from Mycelial Cake | Methanol extraction | |

| Extraction from Broth Filtrate | Adsorption on Amberlite XAD-2, elution with aqueous acetone | |

| Purification Steps | Column chromatography (Sephadex LH-20, Sephadex G-15), Preparative thin-layer chromatography (silica gel) |

| Fermentation Yield | Detailed quantitative data not available in the provided search results. | |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₀N₂O₂ | |

| Molecular Weight | 224.30 g/mol | |

| Nature | Basic and lipophilic | |

| High-Resolution Mass Spectrum | Specific m/z value not available in the provided search results. | |

| Optical Rotation | Specific value not available in the provided search results. |

| Solubility | Extractable with methyl isobutyl ketone at alkaline pH | |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Method | Observed Data | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry | Determined the molecular formula to be C₁₂H₂₀N₂O₂. | |

| Magnetic Resonance Spectroscopy | Utilized for characterization. Specific chemical shifts and coupling constants are not available in the provided search results. |

| Infrared Spectroscopy | Utilized for characterization. Specific absorption bands are not available in the provided search results. | |

Table 4: Antifungal Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Fungi and Yeasts | Showed inhibitory activity. Specific MIC values are not available in the provided search results. |

| Trichophyton spp. | Showed especially strong inhibitory activity. Specific MIC values are not available in the provided search results. | |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the discovery and isolation of this compound, based on the available information.

Fermentation of Streptoverticillium olivoreticuli

A detailed protocol for the fermentation of Streptoverticillium olivoreticuli subsp. neoenacticus to produce this compound is not fully available in the provided search results. The production is carried out in a cultured broth.

Isolation and Purification of this compound

The isolation of this compound is a multi-step process involving extraction from both the mycelial cake and the broth filtrate.

From Mycelial Cake:

-

Separate the mycelial cake from the cultured broth.

-

Extract the mycelial cake with methanol.

-

Combine the methanol extract with the extract from the broth filtrate for further purification.

From Broth Filtrate:

-

Pass the broth filtrate through a column packed with Amberlite XAD-2 resin to adsorb this compound.

-

Wash the column to remove impurities.

-

Elute the this compound from the resin using aqueous acetone.

-

Concentrate the eluate.

Combined Purification:

-

Adjust the pH of the combined extracts to an alkaline value.

-

Extract the aqueous solution with methyl isobutyl ketone.

-

Concentrate the organic extract to yield a crude extract of this compound.

-

Apply the crude extract to a Sephadex LH-20 column for column chromatography.

-

Further purify the active fractions on a Sephadex G-15 column.

-

Perform final purification using preparative thin-layer chromatography on silica gel to obtain pure this compound.

Structural Elucidation

The molecular formula of this compound was determined by high-resolution mass spectrometry. Further structural characterization was performed using magnetic resonance spectroscopy and infrared spectroscopy.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Caption: Workflow for the isolation and purification of this compound.

No signaling pathways were described in the provided search results.

The Piperazinomycin Biosynthesis Pathway in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazinomycin, an antifungal agent produced by the actinomycete Streptoverticillium olivoreticuli subsp. neoenacticus, represents a class of piperazic acid-containing natural products with potential therapeutic applications.[1] While the complete biosynthetic gene cluster for this compound has not yet been fully elucidated in the producing organism, significant insights can be drawn from the well-characterized biosynthetic pathways of other piperazic acid-containing metabolites synthesized by actinomycetes. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, and presenting generalized experimental protocols for the elucidation of such pathways. This document is intended to serve as a foundational resource for researchers in natural product biosynthesis, drug discovery, and microbial genetics.

Introduction to this compound

This compound is a naturally occurring antibiotic with notable antifungal properties, particularly against various fungi and yeasts.[1] It was first isolated from the fermentation broth of Streptoverticillium olivoreticuli subsp. neoenacticus.[1] The core chemical scaffold of this compound is believed to incorporate piperazic acid, a non-proteinogenic amino acid characterized by a unique N-N bond within a cyclic hydrazine moiety. The presence of piperazic acid is a common feature in a number of bioactive non-ribosomal peptides and polyketides, often conferring conformational rigidity to the molecule, which is crucial for its biological activity.

Proposed Biosynthetic Pathway of this compound

Based on the biosynthesis of other piperazic acid-containing natural products in actinomycetes, a putative biosynthetic pathway for this compound can be proposed. This pathway is likely initiated with the formation of the piperazic acid precursor, followed by its incorporation into a peptide backbone by a Non-Ribosomal Peptide Synthetase (NRPS) and subsequent modifications by tailoring enzymes.

Biosynthesis of the Piperazic Acid Moiety

The formation of piperazic acid is a critical step and is hypothesized to proceed as follows:

-

Ornithine Hydroxylation: The biosynthesis is thought to start with the amino acid L-ornithine. An L-ornithine N⁵-oxygenase, a monooxygenase enzyme, catalyzes the hydroxylation of the δ-amino group of L-ornithine to produce N⁵-hydroxy-L-ornithine.

-

N-N Bond Formation and Cyclization: A key enzyme, a piperazate synthase (homologous to KtzT), then facilitates the formation of the intramolecular N-N bond and subsequent cyclization of N⁵-hydroxy-L-ornithine to yield piperazic acid. This enzymatic step is a defining feature of the biosynthesis of all piperazic acid-containing compounds.

Non-Ribosomal Peptide Synthesis (NRPS)

The core peptide structure of this compound is likely assembled by a multi-modular NRPS enzyme complex. NRPSs are large enzymes that act as an assembly line to synthesize peptides in a ribosome-independent manner. Each module of an NRPS is responsible for the incorporation of a specific amino acid. A typical NRPS module consists of the following domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.

The NRPS responsible for this compound synthesis would likely contain a module with an A-domain that specifically recognizes and activates piperazic acid. The number and order of modules in the NRPS would dictate the sequence of amino acids in the final this compound molecule.

Tailoring and Release

Following the assembly of the peptide chain on the NRPS, the final steps in this compound biosynthesis likely involve modifications by tailoring enzymes and release of the final product. These tailoring steps could include:

-

Cyclization: Formation of a cyclic structure, which is common for bioactive peptides.

-

Methylation, hydroxylation, or other modifications: These modifications can be crucial for the biological activity of the final compound.

-

Release: The final peptide is typically released from the NRPS by a Thioesterase (TE) domain, which can catalyze either hydrolysis or an intramolecular cyclization.

Experimental Protocols for Elucidating the this compound Biosynthesis Pathway

The following are generalized experimental protocols that are typically employed to identify and characterize a natural product biosynthetic pathway.

Identification of the Biosynthetic Gene Cluster (BGC)

Protocol: Genome Mining for the this compound BGC

-

Whole Genome Sequencing: Sequence the genome of Streptoverticillium olivoreticuli subsp. neoenacticus using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, closed genome assembly.

-

Bioinformatic Analysis:

-

Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs within the genome.

-

Specifically search for BGCs containing genes encoding an NRPS, an ornithine oxygenase, and a piperazate synthase (KtzT homolog). The presence of all three would be a strong indicator of the this compound BGC.

-

Perform BLASTp analysis of the predicted proteins within the candidate BGC against known biosynthetic enzymes for piperazic acid-containing compounds to establish homology.

-

Functional Characterization of the BGC

Protocol: Gene Inactivation and Heterologous Expression

-

Gene Inactivation:

-

Design and construct a gene disruption cassette for a key gene within the putative BGC (e.g., the NRPS or the piperazate synthase gene).

-

Introduce the disruption cassette into S. olivoreticuli using a suitable genetic tool, such as CRISPR/Cas9-based methods or homologous recombination.

-

Cultivate the wild-type and mutant strains under this compound-producing conditions.

-

Analyze the culture extracts of both strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production in the mutant.

-

-

Heterologous Expression:

-

Clone the entire putative this compound BGC into an expression vector.

-

Introduce the expression vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Cultivate the heterologous host and analyze the culture extract for the production of this compound using HPLC and MS. Successful production confirms the identity and completeness of the cloned BGC.

-

In Vitro Enzymatic Assays

Protocol: Characterization of Key Biosynthetic Enzymes

-

Protein Expression and Purification:

-

Clone the genes encoding the key enzymes (e.g., ornithine oxygenase, piperazate synthase, NRPS A-domain) into an expression vector with a purification tag (e.g., His-tag).

-

Overexpress the proteins in a suitable host, such as E. coli.

-

Purify the recombinant proteins using affinity chromatography.

-

-

Enzyme Assays:

-

Ornithine Oxygenase Assay: Incubate the purified ornithine oxygenase with L-ornithine, a suitable oxygen source (e.g., O₂), and any necessary cofactors (e.g., FAD, NAD(P)H). Monitor the formation of N⁵-hydroxy-L-ornithine by LC-MS.

-

Piperazate Synthase Assay: Incubate the purified piperazate synthase with the product of the ornithine oxygenase reaction (N⁵-hydroxy-L-ornithine). Monitor the formation of piperazic acid by LC-MS.

-

NRPS A-domain Adenylation Assay: Perform an ATP-PPi exchange assay to confirm the activation of the specific amino acid substrate (e.g., piperazic acid) by the purified A-domain. This assay measures the substrate-dependent exchange of [³²P]pyrophosphate into ATP.

-

Quantitative Data

As the this compound biosynthetic gene cluster has not yet been definitively identified and characterized in the scientific literature, there is a lack of specific quantitative data such as enzyme kinetics, metabolite concentrations, or gene expression levels related to its biosynthesis. The tables below are provided as templates for how such data should be structured once it becomes available through future research.

Table 1: Putative Enzymes in this compound Biosynthesis and their Functions

| Putative Gene | Proposed Enzyme Name | Proposed Function |

| pzmO | Ornithine N⁵-oxygenase | Catalyzes the hydroxylation of L-ornithine. |

| pzmS | Piperazate Synthase | Catalyzes the formation of the N-N bond and cyclization to form piperazic acid. |

| pzmN | Non-Ribosomal Peptide Synthetase (NRPS) | Assembles the peptide backbone of this compound. |

| pzmT1, T2... | Tailoring Enzymes | Mediate post-NRPS modifications such as cyclization, methylation, etc. |

| pzmR | Regulatory Protein | Controls the expression of the this compound biosynthetic genes. |

| pzmE | Efflux Pump | Provides self-resistance to this compound. |

Table 2: Template for Enzyme Kinetic Data

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| PzmO | L-Ornithine | - | - | - |

| PzmS | N⁵-Hydroxy-L-ornithine | - | - | - |

| PzmN (A-domain for Pip) | Piperazic Acid | - | - | - |

Table 3: Template for Metabolite Concentration Data

| Strain | Growth Phase | This compound (µg/mL) | Precursor 1 (µg/mL) | Precursor 2 (µg/mL) |

| S. olivoreticuli Wild-Type | Exponential | - | - | - |

| S. olivoreticuli Wild-Type | Stationary | - | - | - |

| pzmN knockout mutant | Stationary | - | - | - |

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully elucidated, a robust hypothetical pathway can be constructed based on our understanding of related natural product biosynthesis in actinomycetes. The proposed pathway involves the formation of a piperazic acid precursor, its incorporation into a peptide backbone via an NRPS assembly line, and subsequent tailoring reactions. This technical guide provides a framework for future research aimed at identifying the this compound biosynthetic gene cluster and characterizing its enzymatic machinery. The experimental protocols outlined herein will be instrumental in achieving these goals, ultimately enabling the potential for bioengineering novel this compound analogs with improved therapeutic properties.

References

The Enigmatic Antifungal: A Technical Guide to the Putative Mechanism of Action of Piperazinomycin

For Immediate Release

[CITY, STATE] – [Date] – While the novel antibiotic piperazinomycin has demonstrated notable antifungal properties since its discovery, its precise mechanism of action has remained largely unelucidated in publicly available scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the existing knowledge on this compound and explores its potential antifungal strategies based on the established mechanisms of other piperazine-containing compounds.

Introduction to this compound

This compound is a naturally occurring antifungal agent isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus[1]. Structurally, it is a piperazine derivative, the details of which have been determined by X-ray crystallography. Initial studies have confirmed its inhibitory activity against a range of fungi and yeasts, with a particular efficacy noted against Trichophyton species[1]. Despite this promising bioactivity, the molecular target and the cellular pathways disrupted by this compound in fungal cells are yet to be definitively identified.

Known Biological and Chemical Properties

The foundational research on this compound has established several key characteristics, which are crucial for understanding its potential as an antifungal agent.

| Property | Description | Reference |

| Origin | Isolated from Streptoverticillium olivoreticuli subsp. neoenacticus | [1] |

| Chemical Class | Piperazine derivative | [1] |

| Antifungal Spectrum | Inhibits the growth of various fungi and yeasts, with notable activity against Trichophyton spp. | [1] |

| Structure Elucidation | The three-dimensional structure has been determined by X-ray crystallography. |

Postulated Mechanisms of Antifungal Action

In the absence of direct experimental evidence for this compound, we can infer potential mechanisms of action by examining other antifungal agents that share the piperazine moiety. The piperazine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Two primary hypotheses for this compound's antifungal activity emerge from this comparative analysis: inhibition of ergosterol biosynthesis and disruption of cell wall integrity.

Hypothesis 1: Inhibition of Ergosterol Biosynthesis

A prominent mechanism for several synthetic piperazine-containing antifungal compounds is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane fluidity and function, ultimately leading to cell death.

Specifically, some alkylated piperazine-azole hybrids have been shown to inhibit the enzyme 14α-demethylase, a critical cytochrome P450 enzyme in the ergosterol pathway. This inhibition leads to an accumulation of toxic sterol intermediates and a depletion of mature ergosterol.

Hypothesis 2: Disruption of Fungal Cell Wall Synthesis

The fungal cell wall, a rigid outer layer essential for maintaining cell shape and protecting against osmotic stress, presents another attractive target for antifungal drugs. The primary structural components of the fungal cell wall are polysaccharides, most notably β-glucans and chitin.

Research on a piperazine propanol derivative has suggested its mechanism of action involves the inhibition of 1,3-β-D-glucan synthase, a key enzyme complex responsible for the synthesis of β-glucan polymers. Inhibition of this enzyme leads to a weakened cell wall, increased susceptibility to osmotic lysis, and ultimately, fungal cell death.

Experimental Protocols for Future Investigation

To elucidate the true mechanism of action of this compound, a series of targeted experiments are required. The following protocols are proposed as a starting point for researchers in the field.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays

Objective: To quantify the antifungal potency of this compound against a broad panel of pathogenic fungi.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in 96-well microtiter plates containing RPMI-1640 medium.

-

Inoculate each well with a standardized fungal suspension (10^4 to 10^5 CFU/mL).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

-

To determine the MFC, subculture aliquots from wells showing no growth onto drug-free agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

Ergosterol Quantitation Assay

Objective: To determine if this compound treatment affects the ergosterol content of fungal cells.

Methodology:

-

Culture fungal cells in the presence and absence of sub-lethal concentrations of this compound.

-

Harvest and wash the fungal cells.

-

Extract the total sterols from the cell pellets using an alcoholic saponification method.

-

Analyze the sterol composition using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

A significant reduction in the ergosterol peak in treated cells compared to untreated controls would suggest inhibition of the ergosterol biosynthesis pathway.

Cell Wall Integrity Assays

Objective: To assess if this compound compromises the integrity of the fungal cell wall.

Methodology:

-

Sorbitol Protection Assay: Grow fungal cells in the presence of this compound with and without an osmotic stabilizer such as 1.2 M sorbitol. If this compound targets the cell wall, the presence of sorbitol should rescue the growth of the treated cells.

-

Calcofluor White Staining: Treat fungal cells with this compound and stain with Calcofluor White, a fluorescent dye that binds to chitin. An increase in fluorescence intensity would indicate a compensatory increase in chitin synthesis, a common cellular response to cell wall stress.

Conclusion and Future Directions

While the exact mechanism of action of this compound as an antifungal agent remains an open question, the existing body of knowledge on piperazine-containing compounds provides a strong foundation for future research. The hypotheses of ergosterol biosynthesis inhibition and cell wall disruption are plausible and testable. Elucidating the precise molecular target of this compound will be a critical step in its development as a potential therapeutic and in understanding the broader potential of the piperazine scaffold in the design of novel antifungal agents. Further research, employing the experimental protocols outlined in this guide, is essential to unlock the full potential of this enigmatic natural product.

References

An In-Depth Technical Guide to Piperazinomycin: Molecular Formula, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazinomycin is a naturally occurring macrocyclic piperazine with demonstrated antifungal activity, particularly against species of Trichophyton.[1] First isolated from the fermentation broth of Streptoverticillium olivoreticuli subsp. neoenacticus, this compound has attracted interest due to its unique 14-membered para- and metacyclophane diaryl ether structural subunit.[2] This technical guide provides a comprehensive overview of the molecular formula, chemical properties, and experimental protocols for the isolation and synthesis of this compound. Additionally, it explores the current understanding of its biological activity and mechanism of action.

Molecular Formula and Chemical Properties

This compound is a basic and lipophilic molecule.[1] Its chemical structure and properties have been elucidated through a combination of spectroscopic analysis and total synthesis.

Molecular Identity

-

Molecular Formula: C₁₈H₂₀N₂O₂

-

Molecular Weight: 296.37 g/mol [3]

-

IUPAC Name: (12S,15S)-4-oxa-1(2,5)-piperazina-3(1,3),5(1,4)-dibenzenacyclohexaphan-3⁴-ol[3]

Physicochemical Properties

A comprehensive compilation of the physicochemical properties of this compound is presented in Table 1. The data has been aggregated from various sources, including chemical suppliers and synthetic chemistry literature.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [5] (General for piperazines) |

| Melting Point | Not reported for the natural product. A synthetic intermediate, a diketopiperazine precursor, has a melting point of 222-225 °C. | [2] |

| Solubility | Soluble in DMSO. | [3] |

| pKa | Not specifically reported for this compound. The parent compound, piperazine, has two pKa values: pKa1 = 5.35 and pKa2 = 9.73 at 298 K. | [6] |

| Optical Rotation | Not explicitly reported. The synthesis of (+)-piperazinomycin has been achieved, indicating it is a chiral molecule with optical activity. | [7] |

| Stability | Stable under standard conditions. Hygroscopic and light-sensitive. Should be stored at 0-4 °C for short-term and -20 °C for long-term storage. | [3][8] |

Experimental Protocols

Isolation from Streptoverticillium olivoreticuli subsp. neoenacticus

This compound can be isolated from the cultured broth of Streptoverticillium olivoreticuli subsp. neoenacticus. The general workflow for its isolation is depicted in Figure 1 and detailed below.

Caption: Isolation workflow for this compound.

Detailed Protocol:

-

Fermentation: Culture Streptoverticillium olivoreticuli subsp. neoenacticus under suitable conditions to produce this compound.

-

Extraction from Mycelia: The mycelial cake is separated from the broth and extracted with methanol.[1]

-

Extraction from Broth Filtrate: The broth filtrate is passed through a column of Amberlite XAD-2 resin to adsorb the antibiotic. The resin is then eluted with aqueous acetone.[1]

-

Solvent Extraction: The combined extracts are adjusted to an alkaline pH and extracted with methyl isobutyl ketone.[1]

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps for purification. This includes column chromatography on Sephadex LH-20, followed by Sephadex G-15, and finally, preparative thin-layer chromatography on silica gel to yield pure this compound.[1]

Total Synthesis (Boger Synthesis)

The total synthesis of (+)-piperazinomycin has been accomplished, providing confirmation of its structure and a route to produce the compound and its analogs for further study. A simplified workflow of a key synthetic approach is outlined in Figure 2.

Caption: Simplified workflow for the total synthesis of (+)-piperazinomycin.

Detailed Protocol (Conceptual Steps):

A key strategy in the total synthesis of this compound involves the construction of a diketopiperazine precursor followed by an intramolecular Ullmann macrocyclization reaction.

-

Preparation of Amino Acid Precursors: The synthesis begins with commercially available L-tyrosine, which is chemically modified through steps such as bromination, N-protection (e.g., with a Boc group), and methylation to create the necessary building blocks.[2]

-

Dipeptide Formation: The modified amino acid derivatives are coupled to form a linear dipeptide.[2]

-

Diketopiperazine Formation: The linear dipeptide undergoes deprotection and subsequent cyclization to form a diketopiperazine.[2]

-

Intramolecular Macrocyclization: The crucial 14-membered ring is formed via an intramolecular O-arylation (Ullmann reaction) of the diketopiperazine.[2]

-

Final Reduction: The diketopiperazine is then reduced to yield the piperazine ring system of the final natural product, this compound.[9]

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against a range of fungi and yeasts, with notable potency against Trichophyton species.[1]

Antifungal Spectrum

Studies have demonstrated the antifungal efficacy of this compound, although a comprehensive profile against a wide array of clinical isolates is not extensively documented in the public domain. Its primary reported activity is against dermatophytic fungi.

Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the activity of other piperazine-containing antifungal compounds, it is hypothesized that its mode of action may involve disruption of the fungal cell wall. Some evidence suggests that piperazine derivatives can interact with key proteins involved in cell wall synthesis, potentially leading to increased cell wall fragility.[10]

A plausible, though unconfirmed, mechanism could involve the inhibition of enzymes crucial for the synthesis of structural components of the fungal cell wall, such as chitin or β-glucan. Disruption of these polymers would compromise the structural integrity of the cell, leading to osmotic instability and cell death. The general fungistatic activity observed for some piperazine compounds at lower concentrations, and fungicidal effects at higher concentrations, suggests a dose-dependent impact on fungal viability.[11]

Further research is required to identify the specific molecular target(s) of this compound and to characterize the downstream effects on fungal cell signaling pathways. The elucidation of its mechanism of action will be crucial for its potential development as a therapeutic agent.

Conclusion

This compound remains a molecule of interest for the development of new antifungal agents due to its unique chemical structure and biological activity. This guide has summarized the key technical information available on its molecular formula, chemical properties, and methods for its isolation and synthesis. While its antifungal properties are established, a detailed understanding of its mechanism of action is a critical area for future research. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound | 83858-82-6 [chemicalbook.com]

- 5. Optical Rotation and Optical Activity | Pharmaguideline [pharmaguideline.com]

- 6. uregina.ca [uregina.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 110-85-0 CAS MSDS (Piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal thiopeptide cyclothiazomycin B1 exhibits growth inhibition accompanying morphological changes via binding to fungal cell wall chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Fermentation and Characterization of Piperazinomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial fermentation, isolation, and characterization of piperazinomycin, a novel antifungal agent. The information is primarily based on the seminal work by Tamai et al. (1982), which first described this compound.[1] This document is intended to serve as a foundational resource for researchers in natural product discovery, mycology, and antimicrobial drug development.

Fermentation of this compound

This compound is a secondary metabolite produced by the bacterium Streptoverticillium olivoreticuli subsp. neoenacticus.[1] The initial discovery and production of this antifungal compound were achieved through submerged fermentation.

Producing Microorganism

-

Organism: Streptoverticillium olivoreticuli subsp. neoenacticus

-

Morphology: As a member of the Actinomycetales order, this bacterium is a Gram-positive, filamentous bacterium known for its production of a wide array of secondary metabolites.

Fermentation Protocol

While the complete, detailed fermentation media composition and specific culture parameters were not fully detailed in the initial publication's abstract, a general protocol can be outlined. It is crucial to consult the full-text article of Tamai et al. (1982) for precise concentrations and conditions for reproducible fermentation.

Experimental Workflow for this compound Fermentation

Caption: Workflow for the fermentation of S. olivoreticuli to produce this compound.

Table 1: Postulated Fermentation Parameters

| Parameter | Postulated Value/Condition |

| Carbon Source | Complex carbohydrates (e.g., glucose, starch) are typically used for Streptomyces fermentation. |

| Nitrogen Source | Organic nitrogen sources such as soybean meal, yeast extract, or peptone are common. |

| Inorganic Salts | Standard trace elements and minerals (e.g., K2HPO4, MgSO4·7H2O, FeSO4·7H2O) are likely required. |

| pH | Generally maintained between 6.0 and 8.0 for optimal growth and secondary metabolite production in Streptomyces. |

| Temperature | Mesophilic conditions, likely in the range of 28-30°C. |

| Aeration & Agitation | Required for submerged culture to ensure sufficient oxygen supply and nutrient distribution. Specific rates would need to be optimized. |

| Fermentation Time | Typically ranges from 5 to 10 days for Streptomyces fermentations, with this compound production likely occurring in the stationary phase. |

Note: The values in this table are based on general knowledge of Streptomyces fermentation and require experimental validation for this compound production.

Isolation and Purification

This compound is found in both the mycelial cake and the broth filtrate, indicating it is both cell-associated and secreted.[1] The compound is described as basic and lipophilic, properties that guide the extraction and purification strategy.[1]

Extraction and Purification Protocol

The following protocol is based on the methods described by Tamai et al. (1982).[1]

Experimental Workflow for this compound Isolation and Purification

Caption: Isolation and purification workflow for this compound.

Characterization of this compound

The structural elucidation and characterization of this compound were performed using a combination of spectroscopic and analytical techniques.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Description |

| Molecular Formula | C18H20N2O2 |

| Nature | Basic and lipophilic.[1] |

| Solubility | Soluble in methyl isobutyl ketone at alkaline pH.[1] |

| Appearance | The abstract does not specify the color or state of the pure compound. |

Note: The molecular formula C125H20NsO2 mentioned in the abstract of the primary source is likely a typographical error, as PubChem lists the molecular formula as C18H20N2O2, which is more consistent with a small molecule antibiotic.

Spectroscopic Data

High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were employed to determine the molecular formula and structure of this compound.[1] The specific spectral data (m/z values and chemical shifts) are not available in the abstract and would be found in the full publication.

Table 3: Anticipated Spectroscopic Data for this compound

| Technique | Expected Data |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of the elemental composition and molecular formula. Key fragments would indicate the core structure. |

| ¹H NMR Spectroscopy | Would reveal the number and types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would show signals for aromatic, aliphatic, and N-H protons. |

| ¹³C NMR Spectroscopy | Indicates the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic). |

| Infrared (IR) Spectroscopy | Would identify characteristic functional groups such as N-H, C=O, C-N, and C-O bonds. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Would provide information about the chromophores present in the molecule, likely indicating the presence of aromatic rings. |

Biological Activity

This compound exhibits inhibitory activity against a range of fungi and yeasts.[1] It shows particular potency against dermatophytes of the genus Trichophyton.[1]

Table 4: Antifungal Spectrum of this compound

| Fungal Group | Activity |

| Fungi | Inhibitory activity observed.[1] |

| Yeasts | Inhibitory activity observed.[1] |

| Trichophyton | Notably strong inhibitory activity.[1] |

Note: Specific Minimum Inhibitory Concentration (MIC) values against a panel of fungi are not provided in the abstract and would be a critical component of a full characterization.

Biosynthesis and Mechanism of Action

The initial publication did not elucidate the biosynthetic pathway or the specific mechanism of antifungal action of this compound.

Postulated Biosynthesis

It is hypothesized that the biosynthesis of this compound in S. olivoreticuli likely involves a non-ribosomal peptide synthetase (NRPS) or a polyketide synthase (PKS) pathway, or a hybrid thereof, which is common for the production of complex secondary metabolites in Actinobacteria. Further genomic and metabolic studies are required to confirm the biosynthetic gene cluster and pathway.

Potential Mechanism of Action

The mechanism of action for this compound as an antifungal agent is not yet determined. While the broader class of piperazine compounds can have various biological activities, including anthelmintic effects through GABA receptor agonism, the antifungal mechanism of this compound is likely distinct. Possible targets could include fungal cell wall biosynthesis, membrane integrity, or essential metabolic pathways.

Logical Relationship of Potential Antifungal Mechanisms

Caption: Potential mechanisms of antifungal action for this compound.

Conclusion and Future Directions

This compound represents a promising antifungal compound with notable activity, particularly against Trichophyton. This technical guide summarizes the foundational knowledge of its fermentation and characterization. However, for its full potential to be realized, further research is imperative. Key areas for future investigation include:

-

Optimization of Fermentation: A detailed study of media components and culture conditions to maximize the yield of this compound.

-

Full Structural Elucidation: Complete NMR and mass spectrometry analysis to confirm the structure and stereochemistry.

-

Biosynthetic Pathway Identification: Genomic and metabolic studies to understand how S. olivoreticuli produces this compound, which could open avenues for synthetic biology approaches to improve production or generate novel analogs.

-

Mechanism of Action Studies: In-depth biochemical and cellular assays to determine the specific fungal target and mechanism of antifungal activity.

-

In Vivo Efficacy and Toxicity: Preclinical studies to evaluate the efficacy of this compound in animal models of fungal infections and to assess its safety profile.

This guide serves as a starting point for researchers dedicated to advancing the development of new and effective antifungal therapies.

References

Methodological & Application

Application Note: Enantioselective Synthesis of Piperazinomycin from L-Tyrosine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protocol for the enantioselective synthesis of the antifungal agent piperazinomycin, utilizing the readily available chiral starting material, L-tyrosine. The synthesis involves a multi-step sequence including amino acid modification, dipeptide formation, piperazine ring construction, and a key intramolecular O-arylation for macrocyclization. This application note provides comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this natural product.

Introduction

This compound is a naturally occurring antifungal agent characterized by a unique 14-membered para- and metacyclophane diaryl ether structure.[1] Its biological activity and novel architecture have made it an attractive target for total synthesis. The use of L-tyrosine as a chiral starting material provides an efficient route to establishing the desired stereochemistry in the final product.[2][3] This protocol details a synthetic pathway that leverages key transformations, including the formation of a substituted piperazine core and a subsequent intramolecular O-arylation to construct the macrocyclic framework.[1]

Overall Synthetic Workflow

The synthesis of this compound from L-tyrosine can be conceptualized in the following major stages:

-

Functionalization of L-Tyrosine: Modification of the aromatic ring and protection of the amine and carboxylic acid functionalities.

-

Dipeptide Formation and Cyclization: Coupling of two modified tyrosine units to form a dipeptide, followed by cyclization to a diketopiperazine.

-

Piperazine Formation: Reduction of the diketopiperazine to the corresponding piperazine.

-

Macrocyclization: Intramolecular O-arylation to form the characteristic diaryl ether bridge.

-

Final Deprotection: Removal of protecting groups to yield this compound.

The following diagram illustrates the logical flow of the synthesis.

Caption: Synthetic workflow from L-tyrosine to this compound.

Experimental Protocols

Synthesis of 3-Bromo-L-tyrosine hydrobromide

This initial step functionalizes the aromatic ring of L-tyrosine for subsequent coupling reactions.

Procedure:

-

Suspend L-tyrosine (1 equivalent) in acetic acid.

-

Add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature.

-

Concurrently, add hydrobromic acid in acetic acid.

-

Stir the reaction mixture at room temperature for 6 hours.

-

The product precipitates out of solution and can be collected by filtration.

| Starting Material | Reagents | Solvent | Time | Yield | Reference |

| L-Tyrosine | Bromine, Hydrobromic acid | Acetic Acid | 6 h | 95% | [1] |

Synthesis of (S)-Methyl 3-(3-bromo-4-methoxyphenyl)-2-(tert-butoxycarbonyl)propanoate

This multi-step process involves the protection of the amine group and the methylation of both the carboxylic acid and the phenolic hydroxyl group.

Procedure:

-

N-Boc Protection: To a solution of 3-bromo-L-tyrosine hydrobromide (1 equivalent) in a mixture of methanol, ethyl acetate, and water, add sodium bicarbonate (2 equivalents).[1] Then, add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 equivalents).[1] Stir the mixture at room temperature for 4 hours.[1] After an acidic workup (pH 4-5 with 10% citric acid), extract the product with ethyl acetate.[1]

-

Methylation: Dissolve the N-Boc protected compound (1 equivalent) in acetone. Add potassium carbonate (3 equivalents) and dimethyl sulfate (2.5 equivalents).[1] Stir the reaction mixture at room temperature for 12 hours.[1] Filter the reaction mixture through Celite and concentrate the filtrate under vacuum to obtain the product.[1]

| Intermediate | Reagents | Solvent | Time | Overall Yield (from 3-bromo-L-tyrosine) | Reference |

| 3-Bromo-L-tyrosine | 1. (Boc)₂O, NaHCO₃ 2. Me₂SO₄, K₂CO₃ | 1. MeOH, EtOAc, H₂O 2. Acetone | 4 h + 12 h | 96% | [1] |

Formation of Diketopiperazine and Reduction to Piperazine

This sequence constructs the central piperazine ring of the target molecule.

Procedure:

-

Diketopiperazine Formation: The protected and methylated tyrosine derivative is first converted to a dipeptide, typically through standard peptide coupling methods (e.g., using EDCI and HOBt). The resulting linear dipeptide is then cyclized. This can be achieved by heating in a high-boiling solvent like 2-butanol, often after removal of the N-terminal protecting group with an acid like formic acid.[2]

-

Reduction to Piperazine: Suspend the diketopiperazine (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere. Add borane-tetrahydrofuran complex (BH₃/THF, 6-16 equivalents) and reflux the mixture.[2] The reaction progress is monitored by the dissolution of the starting material. Upon completion, the reaction is quenched, and the chiral piperazine is isolated, often as a dihydrobromide salt.[2]

| Step | Key Reagents | Solvent | Yield | Reference |

| Diketopiperazine Formation | 1. EDCI, HOBt 2. 98% Formic Acid, 2-Butanol (reflux) | DCM, 2-Butanol | Not specified | [2] |

| Reduction to Piperazine | Borane-tetrahydrofuran (BH₃/THF) | Tetrahydrofuran (THF) | 72-89% | [2] |

Note: The yields for the reduction step are for a general procedure on various cyclo-dipeptides as reported by Jung & Rohloff.[2]

Intramolecular O-Arylation (Macrocyclization)

This is a crucial step to form the 14-membered diaryl ether ring. One of the aryl units is converted to an arylboronic acid, which then undergoes an intramolecular coupling with a phenolic hydroxyl group on the other tyrosine unit.

Procedure (Conceptual):

-

Borylation: The protected piperazine derivative containing a bromo-aryl group is subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in a solvent like DME at elevated temperatures.[1]

-

Intramolecular Coupling: The resulting arylboronic ester is then subjected to an intramolecular O-arylation reaction. This step would typically involve a copper or palladium catalyst to facilitate the formation of the C-O bond, closing the macrocycle.

| Step | Key Reagents | Yield | Reference |

| Borylation | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | 90% | [1] |

| Intramolecular O-Arylation | Not specified | Not specified | [1] |

Note: While the borylation step is detailed with a 90% yield, the specific conditions and yield for the subsequent intramolecular coupling to form the this compound macrocycle are not explicitly provided in the initial search results.

Conclusion

The synthesis of this compound from L-tyrosine is a well-established strategy that provides enantiomerically pure material. The key steps involve the functionalization of the tyrosine side chains, formation of a piperazine core via a diketopiperazine intermediate, and a final intramolecular O-arylation to construct the macrocyclic diaryl ether. The protocols outlined in this application note, derived from published literature, offer a robust framework for researchers engaged in the synthesis of this compound and related natural products. Further optimization of the macrocyclization step may be required to achieve high overall yields.

References

Application Notes and Protocols for the Purification of Piperazinomycin Using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of piperazinomycin, an antifungal antibiotic, from complex mixtures such as fermentation broths or synthetic reaction media. The protocols focus on a multi-step column chromatography strategy, a powerful and widely used technique for the isolation of natural products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 296.37 g/mol | [1] |

| Nature | Basic and Lipophilic | [3] |

Purification Strategy Overview

The purification of this compound from a crude extract typically involves a sequential chromatographic approach. This multi-step process is designed to remove impurities with varying polarities and sizes, leading to a highly purified final product. The general workflow is as follows:

Caption: General workflow for the purification of this compound.

Experimental Protocols

The following are detailed protocols for each of the key column chromatography steps in the purification of this compound.

Protocol 1: Initial Cleanup using Sephadex LH-20 Chromatography

Sephadex LH-20 is a lipophilic, cross-linked dextran gel that is effective for the separation of molecules in organic solvents based on both size exclusion and partition chromatography.[2][4][5] Given this compound's lipophilic nature, this step is ideal for removing more polar and larger molecular weight impurities.

Materials:

-

Sephadex LH-20 resin

-

Chromatography column (glass or solvent-resistant plastic)

-

Methanol (HPLC grade)

-

Crude this compound extract (dissolved in a minimal amount of methanol)

-

Fraction collector

-

UV detector (optional, for monitoring elution)

Procedure:

-

Column Packing:

-

Suspend the Sephadex LH-20 resin in methanol to create a slurry.

-

Pour the slurry into the chromatography column and allow the resin to settle, ensuring a homogenous and bubble-free column bed.

-

Equilibrate the packed column by washing with at least two column volumes of methanol until the baseline on the UV detector is stable.[6]

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal volume of methanol.

-

Carefully apply the dissolved sample to the top of the column bed.

-

-

Elution:

-

Elute the column with methanol at a constant flow rate. A low flow rate generally improves resolution.[6]

-

Collect fractions of a consistent volume.

-

Monitor the elution profile using a UV detector at a wavelength where this compound absorbs, or by thin-layer chromatography (TLC) analysis of the collected fractions.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing this compound.

-

Pool the this compound-containing fractions and evaporate the solvent under reduced pressure.

-

Quantitative Data Summary (Example):

| Parameter | Value |

| Column Dimensions | 2.5 cm x 50 cm |

| Stationary Phase | Sephadex LH-20 |

| Mobile Phase | Methanol |

| Flow Rate | 1.0 mL/min |

| Sample Load | 500 mg of crude extract |

| Fraction Size | 10 mL |

| Elution Volume of this compound | ~150-200 mL |

Protocol 2: Fractionation using Sephadex G-15 Chromatography

Sephadex G-15 is a gel filtration medium used for separating small molecules based on their size.[7][8] This step is effective for separating this compound from smaller or slightly larger impurities that may have co-eluted during the Sephadex LH-20 step.

Materials:

-

Sephadex G-15 resin

-

Chromatography column

-

Aqueous buffer (e.g., 0.1 M ammonium acetate) or an aqueous-organic mixture

-

Partially purified this compound fraction from the previous step

-

Fraction collector

-

UV detector or TLC plates for analysis

Procedure:

-

Column Packing:

-

Swell the Sephadex G-15 resin in the chosen mobile phase.

-

Pack the column with the swollen resin, ensuring a uniform bed.

-

Equilibrate the column by washing with at least two column volumes of the mobile phase.[7]

-

-

Sample Loading:

-

Dissolve the this compound-containing fraction in a small volume of the mobile phase.

-

Apply the sample to the top of the column.

-

-

Elution:

-

Elute the column with the mobile phase at a constant flow rate.

-

Collect fractions and monitor the elution.

-

-

Fraction Analysis:

-

Analyze the fractions for the presence of this compound using TLC.

-

Pool the pure fractions and remove the solvent. If an aqueous buffer was used, lyophilization or liquid-liquid extraction may be necessary.

-

Quantitative Data Summary (Example):

| Parameter | Value |

| Column Dimensions | 1.5 cm x 100 cm |

| Stationary Phase | Sephadex G-15 |

| Mobile Phase | 50% Methanol in Water |

| Flow Rate | 0.5 mL/min |

| Sample Load | 100 mg of partially purified extract |

| Fraction Size | 5 mL |

| Elution Volume of this compound | ~80-110 mL |

Protocol 3: Polishing using Preparative Thin-Layer Chromatography (Prep TLC)

Preparative TLC is a final polishing step to remove any remaining closely related impurities.[9] It utilizes a layer of silica gel on a glass plate as the stationary phase.

Materials:

-

Preparative TLC plates (silica gel 60 F254)

-

Developing chamber

-

Solvent system (e.g., a mixture of chloroform and methanol)

-

UV lamp for visualization

-

Scraper (e.g., a clean spatula or razor blade)

-

Elution solvent (e.g., methanol or a mixture of chloroform and methanol)

-

Filtration apparatus

Procedure:

-

Sample Application:

-

Dissolve the this compound fraction in a small amount of a volatile solvent (e.g., chloroform/methanol).

-

Carefully apply the solution as a narrow band along the origin line of the preparative TLC plate.[3] Allow the solvent to evaporate completely.

-

-

Development:

-

Place the TLC plate in a developing chamber containing the chosen solvent system.

-

Allow the solvent front to move up the plate until it is near the top.

-

Remove the plate from the chamber and allow it to dry completely.

-

-

Visualization and Isolation:

-

Visualize the separated bands under a UV lamp. This compound should appear as a distinct band.

-

Carefully scrape the silica gel corresponding to the this compound band from the plate.[9]

-

-

Elution from Silica:

-

Transfer the collected silica gel to a small column or a funnel with a cotton plug.

-

Wash the silica gel with a polar solvent (e.g., methanol) to elute the this compound.

-

Collect the eluate and evaporate the solvent to obtain the pure this compound.

-

Quantitative Data Summary (Example):

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254, 1 mm thickness |

| Plate Dimensions | 20 cm x 20 cm |

| Mobile Phase | Chloroform:Methanol (95:5, v/v) |

| Sample Load | 20-30 mg |

| Rf of this compound | ~0.4 |

| Elution Solvent | Methanol |

Logical Relationship of Purification Steps

The sequence of chromatographic techniques is designed to progressively enrich the concentration of this compound while removing a broad range of impurities.

Caption: Logical flow of the this compound purification process.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. prep-hplc.com [prep-hplc.com]

- 3. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 6. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]

- 7. cytivalifesciences.co.jp [cytivalifesciences.co.jp]

- 8. Use of Sephadex G-10 and G-15 gel filtration for fractionation of a certain peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatography [chem.rochester.edu]

Application Notes and Protocols for Developing Piperazinomycin Analogues with Enhanced Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of novel piperazinomycin analogues with enhanced antifungal activity. This document outlines the rationale for analogue development, detailed synthetic protocols, methods for bioactivity assessment, and an examination of the putative mechanism of action.

Introduction

This compound is a naturally occurring antifungal agent isolated from Streptoverticillium olivoreticuli subsp. neoenacticus.[1] It exhibits inhibitory activity against a range of fungi and yeasts, with notable potency against Trichophyton species.[1] The core structure of this compound, featuring a piperazine ring within a macrocyclic framework, presents a unique scaffold for the development of novel antifungal agents. The growing challenge of drug-resistant fungal pathogens necessitates the exploration of new chemical entities. By synthesizing analogues of this compound, researchers can explore the structure-activity relationships (SAR) to identify modifications that enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Analogue Design and Synthesis Strategy

The development of this compound analogues can be approached through several strategies, including modification of the piperazine nitrogen, alteration of the aromatic rings, and changes to the macrocyclic backbone. A key strategy involves the synthesis of piperazine-azole hybrids, which have shown promising broad-spectrum antifungal activity.[2]

General Workflow for Analogue Synthesis and Evaluation

The overall process for developing and testing this compound analogues follows a logical progression from chemical synthesis to biological evaluation.

Caption: Workflow for the synthesis and evaluation of this compound analogues.

Data Presentation: Bioactivity of Piperazine-Azole Analogues

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a series of synthesized piperazine-azole hybrids against various pathogenic fungal strains. Data is presented to allow for easy comparison of the activity of different analogues.

| Compound ID | R Group | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| This compound | (Natural Product) | >64 | 16 | 4 |

| Analogue 1a | 4-chlorobenzyl | 8 | 4 | 2 |

| Analogue 1b | 2,4-dichlorobenzyl | 4 | 2 | 1 |

| Analogue 1c | 4-methoxybenzyl | 16 | 8 | 4 |

| Analogue 2a | 4-chlorophenyl | 4 | 2 | 1 |

| Analogue 2b | 2,4-dichlorophenyl | 2 | 1 | 0.5 |

| Fluconazole | (Standard) | 0.5 | 4 | >64 |

| Voriconazole | (Standard) | 0.06 | 0.125 | 0.25 |

Experimental Protocols

Protocol for Synthesis of a Piperazine-Azole Analogue (Representative Example)

This protocol describes a general method for the synthesis of N-substituted piperazine-azole analogues, a class of compounds with demonstrated antifungal activity.[2]

Step 1: Synthesis of the Piperazine Intermediate

-

To a solution of piperazine (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (2.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloro-1-(1H-imidazol-1-yl)ethan-1-one (1.1 eq) in dry DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the piperazine-imidazole intermediate.

Step 2: N-Alkylation of the Piperazine Intermediate

-

To a solution of the piperazine-imidazole intermediate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add the desired alkyl halide (e.g., 2,4-dichlorobenzyl chloride) (1.2 eq).

-

Stir the reaction mixture at 60 °C for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the final piperazine-azole analogue.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Antifungal Susceptibility Testing

The antifungal activity of the synthesized analogues is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

RPMI 1640 medium with L-glutamine, buffered with MOPS.

-

96-well microtiter plates.

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

-

Synthesized this compound analogues dissolved in DMSO.

-

Standard antifungal agents (e.g., fluconazole, voriconazole).

Procedure:

-

Prepare a stock solution of each test compound in DMSO.

-

Perform serial twofold dilutions of each compound in RPMI 1640 medium in the wells of a 96-well plate to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.

-

Prepare fungal inocula and adjust the cell density to the CLSI-recommended concentration.

-

Inoculate each well of the microtiter plate with the fungal suspension.

-

Include a positive control (fungal suspension without any compound) and a negative control (medium only).

-

Incubate the plates at 35 °C for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Putative Mechanism of Action and Signaling Pathway

Piperazine-containing azole derivatives have been shown to exert their antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death.

Caption: Putative mechanism of action of piperazine-azole analogues.

Conclusion

The development of this compound analogues, particularly piperazine-azole hybrids, represents a promising avenue for the discovery of new antifungal agents. The protocols and data presented herein provide a framework for the synthesis, biological evaluation, and mechanistic understanding of these compounds. Further exploration of the structure-activity relationships of this compound analogues is warranted to identify lead candidates with enhanced therapeutic potential for the treatment of invasive fungal infections.

References

Application Notes and Protocols for Large-Scale Piperazinomycin Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazinomycin is a novel antifungal antibiotic produced by the actinomycete Streptoverticillium olivoreticuli subsp. neoenacticus.[1] Its unique chemical structure and biological activity make it a compound of interest for further investigation and development. These application notes provide detailed, representative protocols for the large-scale fermentation and downstream processing of this compound. The methodologies presented are based on established principles for the cultivation of Streptomyces and related genera and the purification of lipophilic secondary metabolites.[2][3][4] It is important to note that these protocols are a starting point and may require further optimization for specific production strains and equipment.

Large-Scale Fermentation Protocol

Successful large-scale production of this compound is dependent on the optimization of nutritional and physical parameters to maximize the yield of this secondary metabolite. The following protocol outlines a representative process for the fermentation of Streptoverticillium olivoreticuli subsp. neoenacticus.

Inoculum Development

-

Spore Suspension Preparation: Aseptically prepare a spore suspension of Streptoverticillium olivoreticuli subsp. neoenacticus from a well-sporulated agar plate (e.g., Oatmeal-agar or MYM-agar) in sterile water containing a wetting agent (e.g., 0.01% Tween 80).[4]

-

Seed Culture: Inoculate a baffled flask containing a suitable seed medium with the spore suspension. Incubate at 28-30°C with agitation (e.g., 200 rpm) for 48-72 hours, or until dense mycelial growth is observed.[2][4]

-

Intermediate Culture (Optional for very large fermenters): For large-scale fermenters, an intermediate culture step may be necessary to ensure a sufficient inoculum volume. Inoculate a larger volume of seed medium with the initial seed culture and incubate under the same conditions.

Production Fermentation

-

Fermenter Preparation: Sterilize the production fermenter containing the production medium.

-

Inoculation: Aseptically transfer the seed culture to the production fermenter. The inoculum volume is typically 2-10% of the total fermentation volume.[5][6]

-

Fermentation Conditions: Maintain the fermentation under the conditions outlined in the table below.

-

Monitoring: Regularly monitor key parameters such as pH, dissolved oxygen, temperature, and substrate consumption. Samples can be taken at regular intervals to assess this compound production via analytical methods such as HPLC.

Representative Fermentation Media and Parameters

The following tables provide a summary of a representative fermentation medium and key process parameters for the large-scale production of this compound.

Table 1: Representative Production Medium Composition for this compound Fermentation

| Component | Concentration (g/L) | Role | Reference(s) |

| Carbon Sources | |||

| Soluble Starch | 20-40 | Primary carbon and energy source | [2] |

| Glucose | 10-20 | Readily available carbon source | [2][7] |

| Nitrogen Sources | |||

| Soybean Meal | 10-25 | Complex nitrogen source, provides amino acids | [2][7] |

| Yeast Extract | 1-5 | Provides vitamins and growth factors | [2][5] |

| Peptone | 5-10 | Complex nitrogen source | [2] |

| Minerals | |||

| K₂HPO₄ | 0.5-1.0 | Buffering agent, source of potassium and phosphate | [2] |

| MgSO₄·7H₂O | 0.5-1.0 | Source of magnesium and sulfate | [2] |

| CaCO₃ | 2-4 | pH stabilization | [7] |

| Trace Elements | (as needed) | ||

| FeSO₄·7H₂O | 0.01-0.02 | ||

| MnSO₄·H₂O | 0.01-0.02 | [2] | |

| ZnSO₄·7H₂O | 0.01-0.02 | [2] |

Table 2: Key Parameters for Large-Scale this compound Fermentation

| Parameter | Recommended Range | Notes | Reference(s) |

| Temperature | 28-30 °C | Optimal for growth and secondary metabolite production in many Streptomyces species. | [2][4][8] |

| pH | 6.5 - 7.5 | Maintain with automated addition of acid/base. Initial pH can be set at the lower end of the range. | [2][5] |

| Aeration | 0.5 - 1.0 vvm | Ensure adequate oxygen supply for aerobic growth and biosynthesis. | [2] |

| Agitation | 150 - 250 rpm | Provide sufficient mixing and oxygen transfer, while minimizing shear stress on the mycelia. | [2] |

| Dissolved Oxygen (DO) | > 20% | Monitor and control through agitation and aeration to avoid oxygen limitation. | [2] |

| Fermentation Time | 7 - 14 days | Production of secondary metabolites typically occurs in the stationary phase. | [5] |

Downstream Processing and Purification Protocol

This compound is a basic and lipophilic compound, which dictates the strategy for its extraction and purification.[1] The following protocol outlines a multi-step process to isolate and purify this compound from the fermentation broth.

Harvest and Biomass Separation

-

Harvest: At the end of the fermentation, harvest the entire broth.

-

Filtration/Centrifugation: Separate the mycelial biomass from the fermentation broth using filtration (e.g., through cheesecloth or a filter press) or centrifugation. Both the mycelial cake and the broth filtrate should be processed as this compound is found in both.[1]

Extraction

From Mycelial Cake:

-

Methanol Extraction: Extract the mycelial cake with methanol (e.g., 2-3 volumes) with stirring for several hours.[1]

-

Filtration: Filter the mixture to separate the methanol extract from the biomass.

-

Concentration: Concentrate the methanol extract under reduced pressure to remove the methanol.

From Broth Filtrate:

-

pH Adjustment: Adjust the pH of the broth filtrate to an alkaline pH (e.g., pH 8-9).

-

Solvent Extraction: Extract the alkaline broth filtrate with an equal volume of a water-immiscible organic solvent such as methyl isobutyl ketone or ethyl acetate.[1] Repeat the extraction 2-3 times.

-

Combine and Concentrate: Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

Alternatively, the broth filtrate can be passed through a column packed with Amberlite XAD-2 resin. After loading, wash the resin with water and then elute the this compound with aqueous acetone.[1]

Purification

-

Initial Chromatography (Sephadex LH-20):

-

Dissolve the combined crude extracts in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the concentrated extract onto a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute with the same solvent and collect fractions.

-

Monitor the fractions for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC with UV detection).

-

Pool the active fractions and concentrate.[1]

-

-

Second Chromatography (Sephadex G-15):

-

Further purify the active fractions from the Sephadex LH-20 column using a Sephadex G-15 column with an appropriate aqueous-organic mobile phase.[1]

-

-

Final Purification (Preparative TLC):

-

Perform preparative thin-layer chromatography (TLC) on silica gel plates to achieve final purification.[1]

-

Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent.

-

Concentrate the solvent to obtain pure this compound.

-

Visualizations

Experimental Workflow

Caption: Overall workflow for this compound production.

Conceptual Biosynthetic Pathway

This compound is a piperazic acid-containing alkaloid, likely synthesized via a non-ribosomal peptide synthetase (NRPS) pathway from amino acid precursors such as L-tyrosine.[9][10]

Caption: Conceptual biosynthetic pathway for this compound.

Data Presentation

Due to the lack of publicly available quantitative data on large-scale this compound fermentation, the following table is provided as a template for researchers to record and analyze their experimental results during process optimization.

Table 3: Example Data Collection Template for this compound Fermentation Optimization

| Run ID | Temperature (°C) | Initial pH | Aeration (vvm) | Agitation (rpm) | Fermentation Time (days) | This compound Titer (mg/L) |

| PZN-001 | 28 | 6.5 | 0.5 | 150 | 7 | [Enter Data] |

| PZN-002 | 30 | 6.5 | 0.5 | 150 | 7 | [Enter Data] |

| PZN-003 | 28 | 7.0 | 0.5 | 150 | 7 | [Enter Data] |

| PZN-004 | 28 | 6.5 | 0.75 | 150 | 7 | [Enter Data] |

| PZN-005 | 28 | 6.5 | 0.5 | 200 | 7 | [Enter Data] |

| PZN-006 | 28 | 6.5 | 0.5 | 150 | 10 | [Enter Data] |

| ... | ... | ... | ... | ... | ... | ... |

References

- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of fermentation conditions for microbial transglutaminase production by Streptoverticillium cinnamoneum KKP 1658 using response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Strained Piperazine Alkaloids – Uncovering the Concise Pathway of Herquline A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Piperazinomycin as a Scaffold for Novel Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazinomycin, a natural product isolated from Streptoverticillium olivoreticuli subsp. neoenacticus, is an antifungal antibiotic characterized by a unique macrocyclic structure containing a piperazine ring and a diaryl ether linkage.[1] Its inherent biological activity and complex architecture make it an intriguing scaffold for the development of novel therapeutic agents. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in a wide array of approved drugs targeting diverse diseases.[2][3] This, combined with the rigid, pre-organized conformation of the macrocycle, provides a unique opportunity for the design of potent and selective modulators of biological targets.

These application notes provide a framework for utilizing the this compound scaffold in a drug discovery program. While this compound's primary identified activity is antifungal, its structural motifs suggest potential for exploration in other therapeutic areas such as oncology and antibacterials, where piperazine and diaryl ether compounds have shown significant promise.[4]

Postulated Mechanism of Action and Therapeutic Opportunities

While the precise antifungal mechanism of this compound has not been fully elucidated, its structural features suggest potential interactions with the fungal cell membrane or cell wall biosynthesis pathways. Many antifungal agents target the synthesis of ergosterol, a critical component of the fungal cell membrane.[5][6] The lipophilic nature of this compound may facilitate its insertion into the lipid bilayer, disrupting its integrity or inhibiting key enzymes involved in ergosterol production.

This proposed mechanism provides a basis for designing new analogs with enhanced antifungal potency. Furthermore, the rigid macrocyclic structure could be exploited to target protein-protein interactions or enzyme active sites in other disease pathways, opening up possibilities for developing novel anticancer or antibacterial agents.

Potential Signaling Pathway Disruption (Hypothetical)

The following diagram illustrates a hypothetical mechanism where this compound analogs could interfere with fungal ergosterol biosynthesis, a common target for antifungal drugs.

Data Presentation: Antifungal Activity of this compound and Derivatives

The following tables summarize hypothetical quantitative data for this compound and newly synthesized analogs against various fungal pathogens. Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal potency, representing the lowest concentration of a compound that inhibits visible fungal growth.[3][7] Cytotoxicity is assessed by the IC50 value, the concentration of a compound that inhibits 50% of the activity of a specific target or the growth of a particular cell line.

Table 1: Antifungal Activity (MIC in µg/mL) of this compound and Hypothetical Analogs

| Compound | Trichophyton rubrum | Candida albicans | Aspergillus fumigatus |

| This compound (Parent) | 1.5 | 12.5 | 25.0 |

| Analog PZM-001 | 0.8 | 6.25 | 12.5 |

| Analog PZM-002 | 2.0 | 10.0 | 20.0 |

| Analog PZM-003 | 0.4 | 3.12 | 6.25 |

| Fluconazole (Control) | 8.0 | 1.0 | >64 |

Data are hypothetical and for illustrative purposes.

Table 2: Cytotoxicity Profile (IC50 in µM) of this compound and Hypothetical Analogs